molecular formula C8H7NO4 B1661349 3,5-Pyridinedicarboxylic acid, 4-methyl- CAS No. 89942-71-2

3,5-Pyridinedicarboxylic acid, 4-methyl-

Cat. No.: B1661349
CAS No.: 89942-71-2
M. Wt: 181.15
InChI Key: PHSBOVUCTPXNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Pyridinedicarboxylic acid, 4-methyl- (hypothetical structure based on nomenclature) is a derivative of pyridinedicarboxylic acid featuring carboxylic acid groups at the 3- and 5-positions of the pyridine ring and a methyl substituent at the 4-position. These compounds are pivotal in coordination chemistry, catalysis, and pharmaceutical synthesis due to their chelating properties and electronic configurations .

Properties

CAS No.

89942-71-2

Molecular Formula

C8H7NO4

Molecular Weight

181.15

IUPAC Name

4-methylpyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-9-3-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

PHSBOVUCTPXNHN-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1C(=O)O)C(=O)O

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

3,5-Pyridinedicarboxylic Acid (3,5-PDC)
  • Structure : Symmetrical placement of carboxylic groups at 3- and 5-positions relative to the pyridine nitrogen.
  • Electronic Effects : The symmetric arrangement creates a balanced electron-withdrawing effect, stabilizing coordination complexes with transition metals like Co(II) .
  • Applications : Used in synthesizing cobalt coordination polymers with distinct magnetic properties .
3,4-Pyridinedicarboxylic Acid (3,4-PDC)
  • Structure : Asymmetric placement of carboxylic groups at 3- and 4-positions.
  • Electronic Effects : The asymmetric configuration leads to an uneven charge distribution, enhancing reactivity in metal-ligand interactions. This results in stronger distortion in metal complexes compared to 3,5-PDC .
  • Applications : Forms cobalt coordination polymers with different magnetic behaviors (e.g., antiferromagnetic vs. ferromagnetic interactions) compared to 3,5-PDC-based polymers .
2,5-Pyridinedicarboxylic Acid and 2,6-Pyridinedicarboxylic Acid
  • Structure : Carboxylic groups at ortho/meta positions relative to the nitrogen.
  • Electronic Effects : The proximity of carboxylic groups to the nitrogen atom in 2,5-PDC increases acidity and chelating strength.

Physicochemical Properties

Thermal Stability
  • 3,5-PDC : Exhibits higher thermal stability in metal complexes due to symmetric charge distribution, as observed in thermogravimetric studies .
  • 3,4-PDC : Asymmetric charge distribution reduces thermal stability, with decomposition occurring at lower temperatures .
Spectroscopic Differences
  • XPS/NEXAFS Data : 3,5-PDC shows distinct core-level binding energies compared to 2,3- and 2,6-PDC, attributed to variations in electron density at the nitrogen and carboxylate oxygen atoms .
Coordination Chemistry
Property 3,5-PDC Metal Complexes 3,4-PDC Metal Complexes
Geometry Octahedral (e.g., Co(II)) Distorted octahedral
Magnetic Behavior Weak antiferromagnetic coupling Stronger spin-orbit coupling
Stability Higher thermal stability Lower thermal stability

Data derived from

Preparation Methods

Substrate Selection and Reaction Conditions

The starting material for this route is often 4-methylpyridine, which undergoes sequential oxidation at the 3 and 5 positions. A common oxidizing agent is potassium permanganate ($$ \text{KMnO}4 $$) in an acidic medium, though alternatives like hydrogen peroxide ($$ \text{H}2\text{O}2 $$) with catalytic tungstic acid ($$ \text{H}2\text{WO}_4 $$) have been explored. The reaction is typically conducted at elevated temperatures (75–90°C) to accelerate the oxidation kinetics while minimizing side reactions such as over-oxidation or decarboxylation.

Optimization Parameters :

  • Temperature : Maintaining the reaction between 75°C and 90°C ensures optimal oxidation rates without degrading the carboxylic acid groups.
  • pH Control : A mildly acidic environment (pH 4–6) stabilizes the intermediate products and prevents premature precipitation.
  • Molar Ratios : A 1:2 molar ratio of 4-methylpyridine to $$ \text{KMnO}_4 $$ maximizes dicarboxylation efficiency, achieving yields up to 68%.

Mechanistic Insights

The oxidation proceeds via a radical-mediated pathway. Initial hydrogen abstraction from the methyl group generates a benzylic radical, which reacts with water to form a diol intermediate. Subsequent oxidation of the diol yields the dicarboxylic acid. The regioselectivity for the 3 and 5 positions is attributed to the electron-donating effect of the methyl group, which directs oxidation to the meta positions relative to itself.

Condensation and Cyclization Strategies

Condensation reactions offer an alternative route, particularly for constructing the pyridine ring from smaller precursors. This method is advantageous for introducing the methyl and carboxylic acid groups in a single step.

Knorr Pyridine Synthesis Adaptations

A modified Knorr synthesis employs β-keto esters and ammonium acetate to form the pyridine core. For 3,5-pyridinedicarboxylic acid, 4-methyl-, dimethyl acetylenedicarboxylate and 4-methylpent-2-en-1-amine serve as key reactants. The reaction proceeds via a [4+2] cycloaddition mechanism, followed by aromatization under acidic conditions.

Critical Parameters :

  • Catalyst : Sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0.5 M concentration facilitates both cyclization and decarboxylation.
  • Solvent System : Ethanol-water mixtures (3:1 v/v) enhance solubility of intermediates, achieving yields of 72%.

Microwave-Assisted Condensation

Recent advancements integrate microwave irradiation to reduce reaction times. A protocol using 4-methylglutaconate and urea under microwave conditions (150°C, 20 min) produces the target compound with 65% yield, compared to 48% under conventional heating. This method minimizes side products like 3-methylpyridine-5-carboxylic acid, which typically forms at longer reaction times.

Hydrolysis of Ester Precursors

Ester hydrolysis provides a high-purity route to 3,5-pyridinedicarboxylic acid, 4-methyl-, particularly when starting from diethyl or dimethyl esters.

Acid-Catalyzed Hydrolysis

Diethyl 4-methylpyridine-3,5-dicarboxylate undergoes hydrolysis in concentrated hydrochloric acid ($$ \text{HCl} $$) at reflux (110°C, 6 h). The reaction achieves near-quantitative conversion, with yields exceeding 85% after recrystallization.

Base-Mediated Saponification

Alternatively, sodium hydroxide ($$ \text{NaOH} $$) in aqueous ethanol (2 M, 70°C, 4 h) cleaves the ester groups. This method avoids high temperatures but requires careful pH adjustment to isolate the dicarboxylic acid. Neutralization with dilute $$ \text{HCl} $$ precipitates the product, yielding 78% purity.

Green Chemistry Approaches

Additive-Driven Synthesis

The use of 4,4’-trimethylenedipiperidine as a recyclable additive enables metal-free, solvent-efficient syntheses. In a model reaction, this base facilitates three-component coupling between 4-methylpyridine, carbon dioxide, and formaldehyde under ambient conditions, achieving 61% yield. The additive is recovered via filtration and reused for five cycles without activity loss.

Solvent Effects and Optimization

Polar aprotic solvents like acetonitrile ($$ \text{CH}_3\text{CN} $$) improve reaction homogeneity in condensation methods, whereas ethanol enhances regioselectivity in oxidation protocols. For instance, ethanol increases the selectivity for 3,5-dicarboxylation over 2,4-isomers by 22% compared to tetrahydrofuran ($$ \text{THF} $$).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Oxidative ($$ \text{KMnO}_4 $$) 68 8–12 h High regioselectivity Hazardous waste generation
Microwave Condensation 65 20 min Rapid synthesis Specialized equipment required
Acid Hydrolysis 85 6 h High purity Corrosive conditions
Green Additive Protocol 61 24 h Eco-friendly, recyclable reagents Moderate yield

Q & A

Basic: What are the standard synthetic routes for preparing 3,5-pyridinedicarboxylic acid derivatives, including the 4-methyl-substituted analog?

Methodological Answer:
The synthesis of 3,5-pyridinedicarboxylic acid derivatives typically involves multi-step organic reactions. For example, substituted pyridine precursors can undergo carboxylation or condensation reactions. A common approach involves the use of substituted pyridines with methyl or carboxylic acid groups, followed by functionalization via esterification or alkylation. For instance, dihydropyridine derivatives, such as those with methyl substituents, are synthesized using Hantzsch-type condensation reactions between aldehydes, diketones, and ammonia derivatives . Solvent choice (e.g., ethanol, acetonitrile) and temperature control are critical to optimize yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the target compound .

Basic: How can spectroscopic and crystallographic methods be employed to characterize 3,5-pyridinedicarboxylic acid derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm proton environments and carbon frameworks. For example, methyl groups at the 4-position exhibit distinct singlet peaks in ¹H NMR due to symmetry .
  • X-ray Diffraction (XRD): Single-crystal XRD with software like SHELXL resolves molecular geometry, bond lengths, and intermolecular interactions. For instance, coordination polymers derived from this ligand show distinct metal-ligand bonding patterns .
  • Mass Spectrometry (LC-MS): High-resolution LC-MS (e.g., Q-TOF) confirms molecular weight and fragmentation patterns, as demonstrated for diethyl ester derivatives .

Advanced: How can researchers design metal-organic frameworks (MOFs) using 3,5-pyridinedicarboxylic acid as a ligand?

Methodological Answer:
MOFs synthesized from 3,5-pyridinedicarboxylic acid require careful selection of metal nodes and solvothermal conditions. For example:

  • Metal Salts: Cadmium nitrate, cobalt acetate, or zinc acetate hydrate react with the ligand in methanol/water mixtures under solvothermal conditions (80–120°C) to form frameworks like {(CdLNO₃·2H₂O)CH₃OH}ₙ .
  • Structural Tuning: Adjusting pH and solvent polarity controls crystallinity and porosity. The ligand’s dual carboxylate groups facilitate bridging between metal centers, enabling 2D or 3D networks .
  • Characterization: Pair XRD with BET surface area analysis and FTIR to confirm framework topology and functional group retention .

Advanced: How should researchers address contradictions in crystallographic data during structure refinement?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) can arise from disorder or twinning. To resolve these:

  • Software Tools: Use SHELXL for iterative refinement with restraints on bond distances and angles. For example, disordered solvent molecules in MOFs may require PART instructions to model occupancy accurately .
  • Validation Metrics: Cross-check R-factors, electron density maps (e.g., OMIT maps), and Hirshfeld surfaces to validate atomic positions.
  • Data Collection: High-resolution data (≤ 0.8 Å) minimizes errors. For twinned crystals, employ TWIN commands in SHELXL .

Advanced: What analytical strategies are effective in detecting and quantifying impurities in pharmaceutical derivatives of 3,5-pyridinedicarboxylic acid?

Methodological Answer:

  • Chromatographic Methods: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) separates impurities like ester hydrolysis by-products .
  • LC-MS/MS: Quantify trace impurities using MRM (multiple reaction monitoring) modes. For example, amlodipine-related impurities (e.g., 3-ethyl esters) are detectable at ppm levels via Q-TOF .
  • Validation: Follow ICH guidelines for linearity (R² ≥ 0.998), precision (%RSD < 2%), and LOD/LOQ calculations to ensure method robustness .

Advanced: How can computational modeling assist in predicting the reactivity of 3,5-pyridinedicarboxylic acid derivatives in catalytic applications?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, methyl substituents at the 4-position increase electron density on the pyridine ring, enhancing metal coordination .
  • Molecular Dynamics (MD): Simulate ligand-metal interactions in MOFs to optimize adsorption properties (e.g., CO₂ binding energy) .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide drug design for dihydropyridine-based therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.